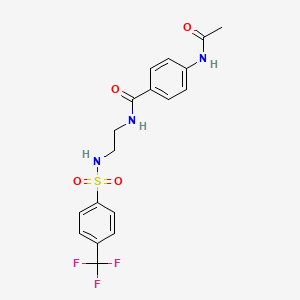
4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide involves multiple steps, including the reaction of specific starting materials under controlled conditions. For example, the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide from para-methyl-acetophenone and ethyl trifluoroacetate showcases the type of reactions involved in creating complex molecules featuring trifluoromethyl groups and sulfonamide linkages (Zhang Peng-yun, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by detailed spectroscopic analysis, including FT-IR and NMR spectroscopy, to confirm the presence of functional groups and overall structural integrity. The crystal structure of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, provides insight into the linear and bent chain conformations that can influence the compound's reactivity and interactions (A. Camerman et al., 2005).
Chemical Reactions and Properties
Chemical properties of these compounds are influenced by their functional groups, such as the acetamido and sulfonamide groups, which can participate in various reactions. For instance, N-substituted imidazolylbenzamides or benzene-sulfonamides exhibit potent cardiac electrophysiological activity, indicating their potential in medical research (T. K. Morgan et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding how these compounds interact in different environments. The crystal structure and Hirshfeld surface analysis of related compounds, like N-(2-(N-methylsulfamoyl)phenyl)formamide, reveal the stabilization mechanisms through hydrogen bonding and aromatic interactions, contributing to their physical stability (Koffi Sénam Etsè et al., 2019).
Chemical Properties Analysis
The chemical behavior of these compounds under various conditions can be inferred from studies on similar molecules. For instance, the kinetics of hydrolysis reactions in the presence of different solutes indicate how substituent groups, such as the sulfonamide group, affect reaction rates and mechanisms (René P. V. Kerstholt et al., 1993).
Applications De Recherche Scientifique
Theoretical Investigation and Molecular Docking
One study highlighted the investigation of sulfonamide derivatives, including compounds structurally related to 4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide, for their potential antimalarial activity against COVID-19. Through computational calculations and molecular docking studies, these compounds exhibited promising antimalarial properties, characterized by low cytotoxicity and significant inhibitory concentration values. The research demonstrated the compounds' efficacy in binding to key protein targets within the malaria and SARS-CoV-2 viruses, suggesting a novel approach to drug development against these pathogens (Fahim & Ismael, 2021).
Chemical Synthesis and Reactivity
Another aspect of research focused on the reactivity of N-allyl- and N,N-diallyltrifluoromethanesulfonamides, which are closely related to the core structure of the compound . Studies have shown that these sulfonamides can undergo various reactions under oxidizing conditions to produce novel organic compounds. These findings are significant for the synthesis of complex molecules, potentially leading to the development of new materials or pharmaceuticals (Astakhova et al., 2018).
Novel Insecticidal Activity
Flubendiamide, a molecule bearing similarities to the chemical structure of interest, was identified as a highly active insecticide against lepidopterous pests. Its unique chemical structure, which includes trifluoromethyl and sulfonamide groups, contributes to its potent insecticidal activity. This research underscores the compound's potential for use in agricultural pest management, highlighting its effectiveness and safety for non-target organisms (Tohnishi et al., 2005).
Photoresponsive Materials
The development of photoresponsive molecularly imprinted hydrogels represents another innovative application. These materials, designed to release and uptake pharmaceuticals in aqueous media, utilize azobenzene-containing monomers for light-induced changes in material properties. Such technologies have implications for controlled drug delivery systems, demonstrating the versatility of sulfonamide derivatives in material science (Gong et al., 2008).
Propriétés
IUPAC Name |
4-acetamido-N-[2-[[4-(trifluoromethyl)phenyl]sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4S/c1-12(25)24-15-6-2-13(3-7-15)17(26)22-10-11-23-29(27,28)16-8-4-14(5-9-16)18(19,20)21/h2-9,23H,10-11H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJFGIVTQXFCDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(4-(trifluoromethyl)phenylsulfonamido)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

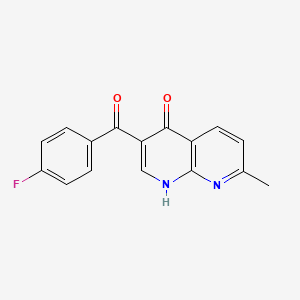
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

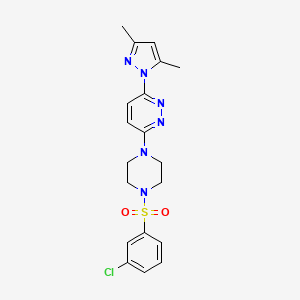
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2495197.png)
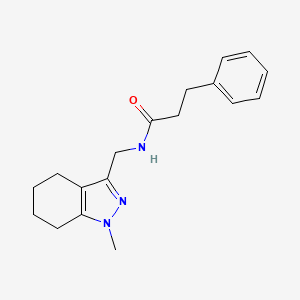
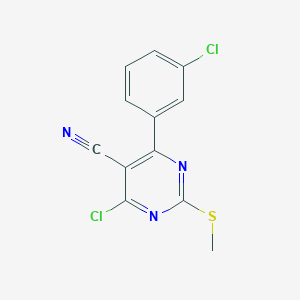
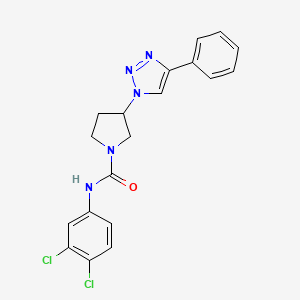
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)
![3,7,7-trimethyl-4-(2-thienyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2495205.png)
![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)
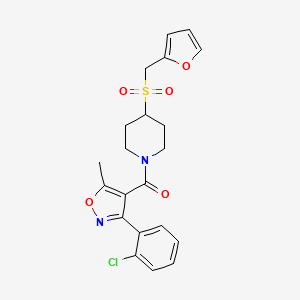
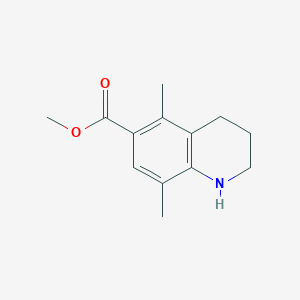
![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)